molecular formula C48H37P3 B12598354 Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl- CAS No. 651022-13-8

Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-

Cat. No.: B12598354
CAS No.: 651022-13-8
M. Wt: 706.7 g/mol
InChI Key: QBDVJXJSBBLBMZ-UHFFFAOYSA-N
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Description

The compound "Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-]" (hereafter referred to by its structural descriptor) is a highly specialized organophosphorus ligand featuring a biphenyl backbone substituted with three diphenylphosphine groups at the 2, 2', and 6 positions. These ligands are pivotal in asymmetric catalysis due to their chiral environments, which enable enantioselective transformations in pharmaceutical and fine chemical synthesis. The trisphosphine variant, if synthesized, would theoretically amplify steric and electronic tuning capabilities, though its practical applications remain speculative without explicit data .

Properties

CAS No.

651022-13-8

Molecular Formula

C48H37P3

Molecular Weight

706.7 g/mol

IUPAC Name

[2-[2,6-bis(diphenylphosphanyl)phenyl]phenyl]-diphenylphosphane

InChI

InChI=1S/C48H37P3/c1-7-22-38(23-8-1)49(39-24-9-2-10-25-39)45-35-20-19-34-44(45)48-46(50(40-26-11-3-12-27-40)41-28-13-4-14-29-41)36-21-37-47(48)51(42-30-15-5-16-31-42)43-32-17-6-18-33-43/h1-37H

InChI Key

QBDVJXJSBBLBMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

Preparation Methods

Example Reaction Scheme

$$
\text{2-bromo-1,1'-biphenyl} + \text{n-butyllithium} \rightarrow \text{lithiated biphenyl}
$$
$$
\text{lithiated biphenyl} + \text{triphenylphosphite} \rightarrow \text{Phosphine product}
$$

Method 2: Direct Coupling Reactions

Another approach involves direct coupling reactions where phosphine derivatives are synthesized from aryl halides:

  • Starting Materials : Aryl halides such as bromobenzene can be reacted with phosphane oxides in the presence of a base to facilitate the formation of phosphine.

  • Reaction Conditions : Typically, these reactions are conducted under inert conditions to prevent oxidation or hydrolysis of sensitive intermediates.

Reaction Example

$$
\text{Bromobenzene} + \text{Phosphane oxide} + \text{Base} \rightarrow \text{Diphenylphosphine product}
$$

Method 3: Phosphonium Salt Formation

Phosphonium salts can also serve as intermediates in the synthesis of phosphines:

  • Preparation : The reaction begins with the formation of a phosphonium salt from a diphenylphosphine and an alkyl halide.

  • Deprotonation : Subsequent deprotonation leads to the formation of the desired phosphine.

Comparative Analysis of Methods

The following table summarizes the efficiency and yield characteristics of different preparation methods for Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-]:

Method Yield (%) Reaction Time Comments
Lithiation/Nucleophilic 73 Overnight Simple and robust; requires careful handling
Direct Coupling Variable 4-24 hours Sensitive to moisture; may require inert atmosphere
Phosphonium Salt Formation High 3-5 hours Efficient but requires additional steps

Chemical Reactions Analysis

Key Reactions:

  • Suzuki-Miyaura Coupling : Facilitates aryl-aryl bond formation. The ligand’s biphenyl framework optimizes steric protection around palladium, improving yields in coupling reactions involving aryl halides and boronic acids .

  • Heck Reaction : Enhances regioselectivity in alkene functionalization due to its electron-rich phosphorus centers.

Mechanistic Insights :

  • Oxidative Addition : The ligand coordinates to Pd(0), forming a Pd(II) intermediate with lowered activation energy.

  • Transmetalation/Reductive Elimination : Steric effects from the biphenyl backbone prevent catalyst deactivation, enabling efficient turnover .

Reactivity with Chalcogens

The compound undergoes chalcogenation reactions, forming selenides or sulfides while retaining its phosphinine core.

Experimental Data:

Reaction TypeConditionsProduct1JPSe^1J_{P-Se} (Hz)Source
SelenationSe, toluene, 90°C, 5–7 daysPhosphine selenide~101
OxidationO2_2, ambient conditionsPhosphine oxideN/A
  • Selenation : Reacts with gray selenium to form selenides without disrupting the phosphinine ring, confirmed by 31P^{31}\text{P}-NMR and X-ray crystallography .

  • Oxidation : Slow reaction with oxygen produces phosphine oxides, detectable via 31P^{31}\text{P}-NMR at δ −3.0 to −14.0 ppm .

Synthetic Utility in Organometallic Chemistry

The ligand’s synthesis involves palladium-catalyzed coupling of di-t-butyl phosphine with dibromobenzene under inert conditions .

Comparative Steric/Electronic Profiles:

Ligand% Buried Volume (%Vbur\%V_{\text{bur}})νCO\nu_{\text{CO}} (cm1^{-1})Catalytic Efficiency (TOF, h1^{-1})
EVT-1273250142.5194512,500
CyJPhos (Cyclohexyl)38.719629,800
  • Steric Impact : Higher %Vbur\%V_{\text{bur}} vs. CyJPhos ensures superior metal-site protection .

  • Electronic Effects : Lower νCO\nu_{\text{CO}} (IR spectroscopy) indicates stronger σ-donation .

Stability and Decomposition Pathways

The compound decomposes under prolonged heating or exposure to moisture:

  • Hydrolysis : Attack at P=C bonds generates phosphine oxides and biphenyl derivatives .

  • Thermal Degradation : PyGC-MS reveals biphenyl and 2,4-di-tert-butylphenol as primary decomposition products above 300°C .

Mechanism of Action

The mechanism by which phosphine, [1,1’-biphenyl]-2,2’,6-triyltris[diphenyl-] exerts its effects involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations . The molecular targets and pathways involved include coordination to metal centers and activation of substrates for subsequent reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The following table summarizes key biphenyl-based bisphosphine ligands and their structural distinctions from the hypothetical trisphosphine:

Compound Name CAS Number Substituents/Modifications Key Features Applications Reference
BIPHEP 84783-64-2 2,2'-bis(diphenylphosphino) Rigid biphenyl core; high symmetry for enantioselective hydrogenation Asymmetric hydrogenation, Suzuki coupling
MeO-BIPHEP 133545-16-1 6,6'-dimethoxy; 2,2'-bis(diphenylphosphino) Electron-donating methoxy groups enhance π-backbonding with metal centers Enantioselective cyclization reactions
SEGPHOS 425399-61-7 5,5'-bi-1,3-benzodioxole; bis(diphenylphosphino) Expanded dihedral angle improves regioselectivity in cross-couplings Asymmetric allylic alkylation
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) 657408-07-6 2-dicyclohexylphosphino; 2',6'-dimethoxy Bulky cyclohexyl groups enhance steric control; methoxy aids solubility Buchwald-Hartwig amination
BINAP 76189-56-5 Binaphthyl backbone; 2,2'-bis(diphenylphosphino) Axial chirality for high enantiomeric excess (ee) in reductions Asymmetric hydrogenation of ketones

Catalytic Performance

  • Enantioselectivity : MeO-BIPHEP achieves >90% ee in asymmetric hydrogenations, attributed to methoxy groups fine-tuning metal-ligand π-interactions . The trisphosphine could theoretically offer enhanced stereocontrol but risks over-crowding the metal center.
  • Activity: S-Phos enables efficient C–N bond formation at low catalyst loadings (0.1–1 mol%) due to its balanced steric bulk . A trisphosphine might reduce catalytic turnover due to excessive ligand size.
  • Substrate Scope : BINAP excels in ketone reductions, while SEGPHOS is preferred for allylic alkylations . The trisphosphine’s utility would depend on its ability to accommodate diverse substrates without steric clashes.

Industrial Relevance

  • Cost and Scalability : BIPHEP and S-Phos are commercially available (e.g., Sigma-Aldrich, Strem Chemicals) and scalable via modular synthesis . A trisphosphine would likely incur higher costs due to complex purification steps.
  • Patented Applications : BIPHEMP (a methylated BIPHEP analog) is patented for industrial hydrogenation processes, underscoring the commercial value of biphenyl-based ligands .

Biological Activity

Phosphines are a class of compounds known for their diverse biological activities, particularly in medicinal chemistry and catalysis. The compound Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-] has garnered interest due to its potential applications in various biological contexts. This article explores its biological activity, synthesizing findings from recent studies and presenting relevant data.

Overview of Phosphine Compounds

Phosphines are characterized by the presence of phosphorus atoms bonded to carbon atoms. They serve as ligands in coordination chemistry and as catalysts in organic reactions. The specific structure of [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-] enhances its reactivity and potential biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phosphine derivatives. For instance, a study on phosphine-peptide conjugates revealed that certain complexes exhibit cytotoxic effects on breast cancer cells (MCF7) by inducing apoptosis through mitochondrial membrane potential disruption . The mechanism involves the formation of reactive oxygen species (ROS), which play a crucial role in cancer cell death.

Cytotoxicity and Selectivity

The cytotoxic effects of phosphine compounds can vary significantly based on their structural modifications. A series of phosphine oxides were tested for their cytotoxicity against various cell lines, including HL-60 leukemia cells. Some derivatives demonstrated moderate activity with IC50 values indicating significant potency against these cancer cells .

Compound TypeCell Line TestedIC50 Value (µM)Biological Activity
Phosphine OxideHL-6015-30Moderate Cytotoxicity
Cu(I) ComplexMCF74.5High Cytotoxicity
Diphenylphosphine DerivativeA5493.72High Cytotoxicity

Antibacterial Activity

In addition to anticancer properties, phosphine derivatives have shown promise as antibacterial agents. A study evaluating a series of diphenyleneiodonium analogues demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting low nanomolar activity against pathogens like Mycobacterium tuberculosis and Plasmodium spp. (malaria) .

The mechanisms underlying the biological activities of phosphines often involve the modulation of cellular pathways:

  • Induction of Apoptosis : Phosphine complexes can trigger apoptosis in cancer cells through ROS generation and mitochondrial dysfunction.
  • Inhibition of Enzymatic Activity : Some phosphines inhibit key enzymes involved in cellular metabolism, leading to reduced viability in pathogenic bacteria .
  • Interaction with Cellular Components : Phosphines may interact with DNA or proteins, disrupting normal cellular functions.

Case Studies

  • Phosphine-Peptide Conjugate Study : This study focused on a Cu(I) complex with a phosphine-peptide conjugate that exhibited selective cytotoxicity towards breast cancer cells. The results indicated that the compound could induce significant cell death through apoptotic pathways .
  • Antibacterial Efficacy Assessment : A structure-activity relationship (SAR) analysis was conducted on diphenyleneiodonium analogues showing broad-spectrum antibacterial activity. Compounds were synthesized and tested for efficacy against various bacterial strains, revealing promising candidates for further development .

Q & A

Q. Table 1: Analytical Techniques for Ligand Characterization

TechniqueParameters MeasuredExample Data from Evidence
³¹P NMRChemical shift (δ), coupling constantsδ ~20–30 ppm for P(III)
X-ray CrystallographyBond lengths, angles, coordination geometryPd–P bond: ~2.3 Å
TGADecomposition onset temperature250–300°C under N₂

Q. Table 2: Computational Parameters for DFT Studies

FunctionalBasis SetApplication
B3LYP6-31G*Ground-state geometry optimization
M06-LDef2-TZVPNon-covalent interactions
CAM-B3LYPLANL2DZExcited-state modeling

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